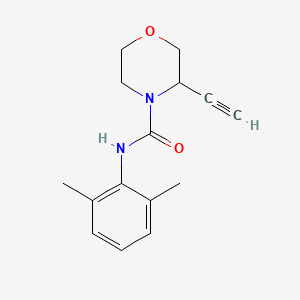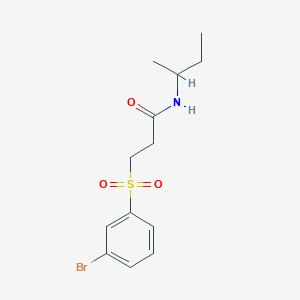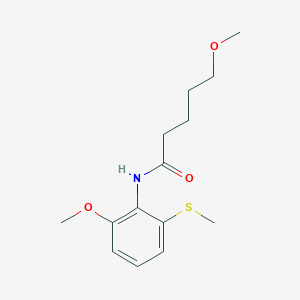![molecular formula C13H18N4O2 B6750059 (1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide](/img/structure/B6750059.png)
(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a carboxamide group and a 6-methylpyridin-2-yl carbamoylamino group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of the cyclopentane derivative with an amine or amide reagent under appropriate conditions.
Attachment of the 6-methylpyridin-2-yl carbamoylamino group: This step typically involves the reaction of the intermediate compound with 6-methylpyridin-2-yl isocyanate or a related reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide: can be compared with other cyclopentane derivatives, pyridine derivatives, and carboxamide compounds.
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may have different substituents.
Pyridine derivatives: These compounds contain the pyridine ring and may have various functional groups attached.
Carboxamide compounds: These compounds feature the carboxamide functional group and can vary in their overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
(1S,2R)-2-[(6-methylpyridin-2-yl)carbamoylamino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-4-2-7-11(15-8)17-13(19)16-10-6-3-5-9(10)12(14)18/h2,4,7,9-10H,3,5-6H2,1H3,(H2,14,18)(H2,15,16,17,19)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYLRYXCTVKVBR-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)N[C@@H]2CCC[C@@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-Methylpyridin-2-yl)-3-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6749983.png)
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea](/img/structure/B6749990.png)
![1-[[(1R,2R)-2-phenylcyclopropyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6749991.png)

![N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6750012.png)
![1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide](/img/structure/B6750015.png)
![N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methyl-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750018.png)
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750025.png)
![Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B6750028.png)


![methyl 2-[5-methoxy-2-[(5-methyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B6750046.png)
![1-[3-[3-(2-Chlorothiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butan-1-one](/img/structure/B6750050.png)
![4-(3,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750069.png)
